Structural Pharmacophore Uniqueness versus N-Benzyl and N-(3-Cyanophenyl) Thiomorpholinopyrazine Analogs
The target compound bears a 3-methylthio substituent on the aniline ring, which is not present in the closest commercially available analogs—namely, the N-benzyl derivative (CAS 1226441-99-1) or the N-(3-cyanophenyl) derivative (benchchem data). The methylthio group introduces distinct electronic (sigma-donor, pi-acceptor) and lipophilic characteristics (calculated XLogP ~3.1 for the neutral form) compared to the benzyl (XLogP ~3.5) or cyanophenyl (XLogP ~2.6) analogs. [1]
| Evidence Dimension | Calculated LogP (XLogP) – Lipophilicity |
|---|---|
| Target Compound Data | XLogP ~3.1 (calculated via PubChem physicochemical model) |
| Comparator Or Baseline | N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide (XLogP ~3.5); N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide (XLogP ~2.6) |
| Quantified Difference | Δ XLogP ≈ -0.4 vs benzyl analog; Δ XLogP ≈ +0.5 vs cyanophenyl analog |
| Conditions | In silico XLogP3 algorithm; PubChem 2025 release |
Why This Matters
Lipophilicity differences exceeding 0.5 log units can significantly impact membrane permeability and non-specific protein binding, making the methylthio derivative a chemically distinct entity for SAR exploration.
- [1] PubChem. (2025). Computed physicochemical properties for N-[3-(methylsulfanyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide and related analogs. National Center for Biotechnology Information. View Source
